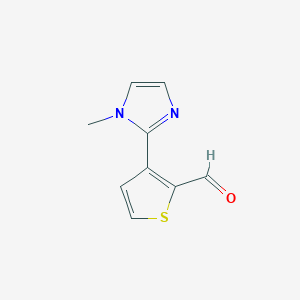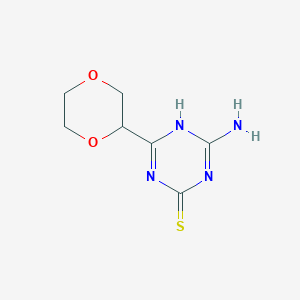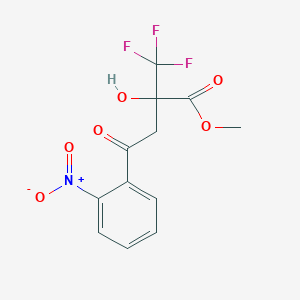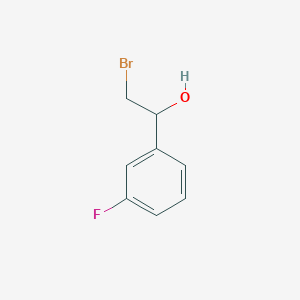![molecular formula C11H5ClFN3O B13197801 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile](/img/structure/B13197801.png)
3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile is a chemical compound with a molecular formula of C11H6ClFN2O. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile typically involves the reaction of 2-chloro-5-fluoropyrimidine with 3-hydroxybenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Applications De Recherche Scientifique
3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.
Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile, known for its use in various chemical reactions.
4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde: A structurally similar compound with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C11H5ClFN3O |
|---|---|
Poids moléculaire |
249.63 g/mol |
Nom IUPAC |
3-(2-chloro-5-fluoropyrimidin-4-yl)oxybenzonitrile |
InChI |
InChI=1S/C11H5ClFN3O/c12-11-15-6-9(13)10(16-11)17-8-3-1-2-7(4-8)5-14/h1-4,6H |
Clé InChI |
HJRSHTOEAOULKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)


![2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13197750.png)



![2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13197792.png)

![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13197807.png)
![2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane](/img/structure/B13197811.png)

![2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine](/img/structure/B13197825.png)
